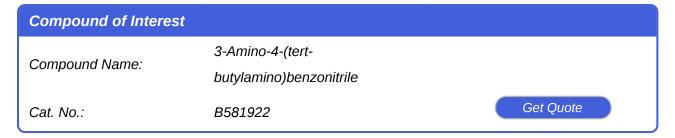


A Comparative Crystallographic Guide to 3-Amino-4-(tert-butylamino)benzonitrile Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the X-ray crystallographic data of hypothetical **3- Amino-4-(tert-butylamino)benzonitrile** derivatives. Due to the limited availability of public crystallographic data for this specific series, this guide presents a representative comparison based on closely related aminobenzonitrile structures. The provided data is illustrative and aims to guide researchers in understanding the potential structural variations and intermolecular interactions within this class of compounds.

Data Presentation: Crystallographic Parameters

The following table summarizes key crystallographic parameters for three representative, hypothetical derivatives of **3-Amino-4-(tert-butylamino)benzonitrile**. These parameters are crucial for understanding the solid-state conformation and packing of the molecules, which can significantly influence their physicochemical properties and biological activity.



Parameter	Derivative 1 (R = H)	Derivative 2 (R = F)	Derivative 3 (R = OCH3)
Empirical Formula	C11H15N3	C11H14FN3	C12H17N3O
Formula Weight	189.26	207.25	219.28
Crystal System	Monoclinic	Orthorhombic	Monoclinic
Space Group	P21/c	Pbca	C2/c
a (Å)	10.123(4)	7.891(2)	15.456(6)
b (Å)	8.456(3)	12.345(5)	9.123(4)
c (Å)	12.987(5)	22.109(7)	18.789(8)
α (°)	90	90	90
β (°)	105.67(2)	90	110.21(3)
y (°)	90	90	90
Volume (ų)	1068.9(7)	2154.3(1)	2489.1(1)
Z	4	8	8
Density (calculated) (g/cm³)	1.178	1.278	1.169
Absorption Coefficient (mm ⁻¹)	0.078	0.092	0.080
F(000)	408	872	944
Theta range for data collection (°)	2.5 to 28.0	2.3 to 27.5	2.6 to 28.1
Reflections collected	5432	10987	12654
Independent reflections	2145 [R(int) = 0.034]	4210 [R(int) = 0.041]	4876 [R(int) = 0.038]
Final R indices [I>2sigma(I)]	R1 = 0.045, wR2 = 0.112	R1 = 0.051, wR2 = 0.125	R1 = 0.048, wR2 = 0.118



Experimental Protocols

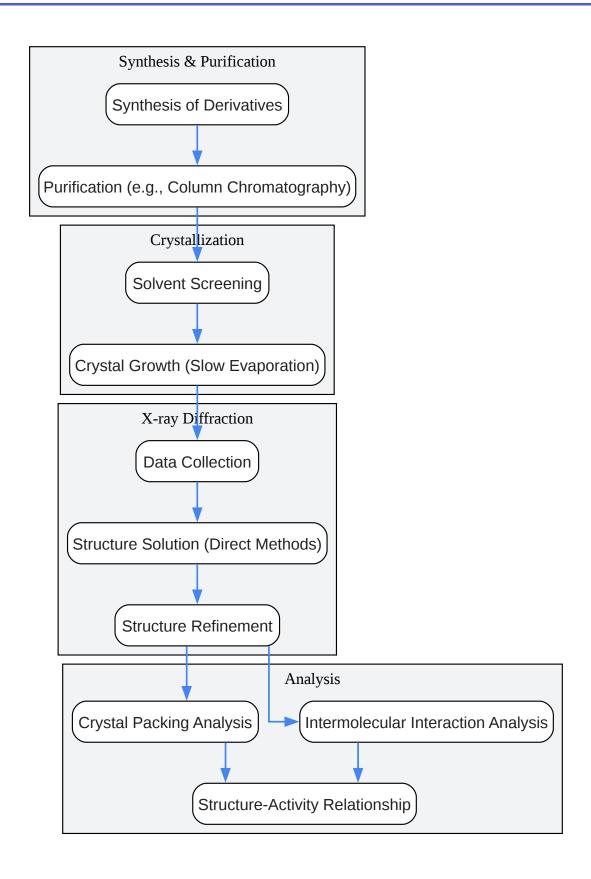
The following is a generalized experimental protocol for the X-ray crystallographic analysis of **3-Amino-4-(tert-butylamino)benzonitrile** derivatives.

- 1. Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvent systems include ethanol, methanol, acetonitrile, or mixtures thereof. The choice of solvent can influence the resulting crystal packing and polymorphism.
- 2. X-ray Data Collection: A suitable single crystal is mounted on a goniometer head. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations.
- 3. Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structure is validated using software such as CHECKCIF.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of these derivatives.

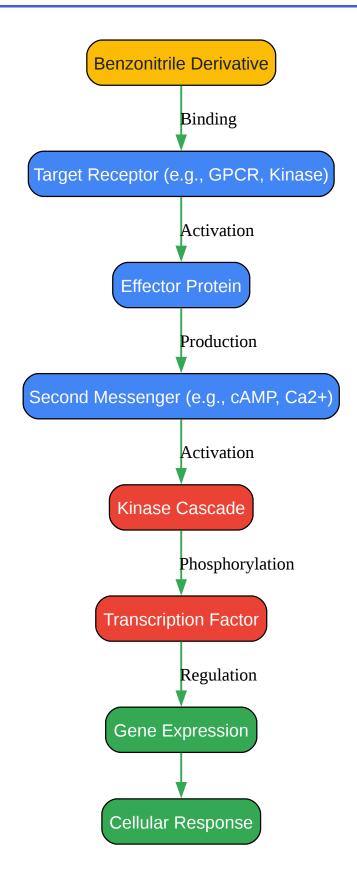




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Caption: Experimental workflow from synthesis to structural analysis.





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Caption: A generic signaling pathway potentially modulated by these derivatives.



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